molecular formula C26H21N5O6 B14417958 Naphthalen-1-amine;1,3,5-trinitrobenzene CAS No. 85285-35-4

Naphthalen-1-amine;1,3,5-trinitrobenzene

Cat. No.: B14417958
CAS No.: 85285-35-4
M. Wt: 499.5 g/mol
InChI Key: CAMSHCFAZVMZPT-UHFFFAOYSA-N
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Description

Naphthalen-1-amine;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-amine and 1,3,5-trinitrobenzene. Naphthalen-1-amine is an aromatic amine derived from naphthalene, while 1,3,5-trinitrobenzene is a nitro compound known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalen-1-amine;1,3,5-trinitrobenzene complexes are studied for their unique spectral properties and intermolecular interactions. These complexes are used in:

Mechanism of Action

The mechanism of action of naphthalen-1-amine;1,3,5-trinitrobenzene involves charge-transfer interactions between the electron-rich naphthalen-1-amine and the electron-deficient 1,3,5-trinitrobenzene. These interactions lead to the formation of stable molecular complexes with unique spectral properties . The molecular targets and pathways involved are primarily related to the electron-donating and electron-accepting capabilities of the components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-amine;1,3,5-trinitrobenzene is unique due to its specific charge-transfer interactions and the resulting spectral properties. Unlike simpler aromatic amines or nitro compounds, this complex exhibits distinct intermolecular interactions that are of significant interest in both fundamental and applied research .

Properties

CAS No.

85285-35-4

Molecular Formula

C26H21N5O6

Molecular Weight

499.5 g/mol

IUPAC Name

naphthalen-1-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/2C10H9N.C6H3N3O6/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2*1-7H,11H2;1-3H

InChI Key

CAMSHCFAZVMZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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